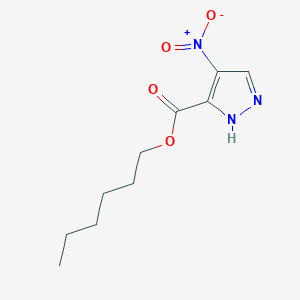![molecular formula C19H17IN2O5 B4793068 N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide](/img/structure/B4793068.png)
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Descripción general
Descripción
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, an iodobenzamide group, and a hydroxyethylamino group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 1,3-benzodioxole with appropriate halogenated reagents to introduce the iodo group. The hydroxyethylamino group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the enone structure through a condensation reaction under controlled conditions .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The enone structure can be reduced to form saturated compounds.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Aplicaciones Científicas De Investigación
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyethylamino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The iodo group may also play a role in its biological activity by facilitating the formation of reactive intermediates .
Comparación Con Compuestos Similares
Similar compounds include:
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound has a similar benzodioxole structure but differs in its amine group and overall molecular structure.
N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide: This compound also contains a benzodioxole moiety but has a trifluoroacetamide group instead of the hydroxyethylamino and iodo groups.
1-(1,3-Benzodioxol-5-yl)butan-2-one: This compound has a benzodioxole structure but differs in its ketone group and overall molecular structure.
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O5/c20-14-4-2-1-3-13(14)18(24)22-15(19(25)21-7-8-23)9-12-5-6-16-17(10-12)27-11-26-16/h1-6,9-10,23H,7-8,11H2,(H,21,25)(H,22,24)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPWWUHNWAEICE-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCO)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NCCO)/NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,5-dimethylphenoxy)-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4792987.png)
![methyl 2-{[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4792996.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4793018.png)

![N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~3~,5-DIMETHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE](/img/structure/B4793037.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4793044.png)

![4-chloro-N-{(1Z)-3-oxo-1-(3-phenoxyphenyl)-3-[(pyridin-3-ylmethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B4793060.png)
![2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE](/img/structure/B4793071.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4793075.png)
![ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4793100.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea](/img/structure/B4793107.png)
